N-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide
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Overview
Description
“N-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also includes a pyrrolidine ring, a methanesulfonamide group, and two methyl groups attached to the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group would contribute to the aromaticity of the molecule . The pyrrolidine ring, a type of secondary amine, could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole group could contribute to its aromaticity and potentially its UV/Vis absorption properties . The pyrrolidine ring could influence its solubility and boiling/melting points .Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, given the biological activity exhibited by some indole derivatives . Further studies could also investigate its synthesis, properties, and reactivity to expand our understanding of this compound and similar structures.
properties
IUPAC Name |
N-[[1-[(2,3-dimethyl-1H-indol-7-yl)methyl]pyrrolidin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-13(2)19-17-15(5-4-6-16(12)17)11-20-8-7-14(10-20)9-18-23(3,21)22/h4-6,14,18-19H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWUIAZHKSHETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=CC=C12)CN3CCC(C3)CNS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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